molecular formula C9H9Cl2NO B7627998 2-chloro-N-(3-chlorophenyl)-N-methylacetamide

2-chloro-N-(3-chlorophenyl)-N-methylacetamide

Cat. No.: B7627998
M. Wt: 218.08 g/mol
InChI Key: KMULPGMPZGLDPK-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)-N-methylacetamide is an organic compound with the molecular formula C9H9Cl2NO. It is a chlorinated derivative of acetamide and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms, one attached to the acetamide group and the other to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorophenyl)-N-methylacetamide typically involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial reaction
  • Solvent: Dichloromethane or another suitable organic solvent
  • Reaction Time: 2-3 hours for the initial reaction, followed by additional time for the methylamine treatment

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chlorophenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the acetamide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, or primary amines in solvents like ethanol or methanol.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides with various functional groups.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(3-chlorophenyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)-N-methylacetamide
  • 2-chloro-N-(4-chlorophenyl)-N-methylacetamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

2-chloro-N-(3-chlorophenyl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at specific positions on the phenyl ring and acetamide group influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-12(9(13)6-10)8-4-2-3-7(11)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMULPGMPZGLDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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